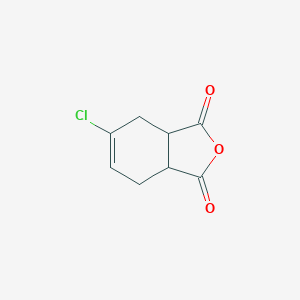
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride
Übersicht
Beschreibung
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of tetrahydrophthalic anhydride, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of other chemicals and materials.
Vorbereitungsmethoden
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and 2-chloro-1,3-butadiene. This reaction produces 4-chlorotetrahydrophthalic anhydride, which can then be further processed to obtain the desired compound . The reaction typically requires controlled temperatures and may involve the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-chlorophthalic acid.
Reduction: Reduction reactions can convert it to 4-chlorotetrahydrophthalic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of epoxy resins, plasticizers, and adhesives.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,2,3,6-tetrahydrophthalic anhydride involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the anhydride functional group make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1,2,3,6-tetrahydrophthalic anhydride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydrophthalic anhydride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromo-1,2,3,6-tetrahydrophthalic anhydride: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Eigenschaften
IUPAC Name |
5-chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1,5-6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROLDVQUZEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)OC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933104 | |
| Record name | 5-Chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14737-08-7 | |
| Record name | 5-Chloro-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic anhydride, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















